molecular formula C11H16Cl2N2O2 B6336784 (R)-alpha-(2-Pyridinylmethyl)-proline-2HCl CAS No. 1049732-38-8

(R)-alpha-(2-Pyridinylmethyl)-proline-2HCl

Cat. No.: B6336784
CAS No.: 1049732-38-8
M. Wt: 279.16 g/mol
InChI Key: RTPXKGGAVXEMNY-NVJADKKVSA-N
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Description

®-alpha-(2-Pyridinylmethyl)-proline-2HCl is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring attached to a proline moiety, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl typically involves the asymmetric synthesis of the proline derivative followed by the introduction of the pyridinylmethyl group. One common method involves the use of asymmetric hydrogenation or chiral auxiliary-based approaches to obtain the desired enantiomer with high enantioselectivity. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

®-alpha-(2-Pyridinylmethyl)-proline-2HCl can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the pyridine ring or the proline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives. Substitution reactions can introduce various functional groups, resulting in a diverse array of derivatives .

Scientific Research Applications

®-alpha-(2-Pyridinylmethyl)-proline-2HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-alpha-(2-Pyridinylmethyl)-proline-2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the proline moiety can influence the overall binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-alpha-(2-Pyridinylmethyl)-proline-2HCl is unique due to its specific chiral configuration and the presence of both pyridine and proline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2R)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPXKGGAVXEMNY-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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